Product packaging for 7-Nitro-2-tetralone(Cat. No.:CAS No. 122520-12-1)

7-Nitro-2-tetralone

Cat. No.: B058496
CAS No.: 122520-12-1
M. Wt: 191.18 g/mol
InChI Key: BIZFHQDZRNKNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of 7-Nitro-2-tetralone within Organic Chemistry Research

In the vast landscape of organic chemistry, this compound emerges as a valuable intermediate and building block. guidechem.com Its structure, which combines a ketone functional group and a nitro-substituted aromatic ring, offers multiple sites for chemical modification. vulcanchem.com The tetralone framework itself is a common motif in a variety of natural products and pharmacologically active molecules. materialsciencejournal.orgresearchgate.net The introduction of a nitro group, a potent electron-withdrawing group, significantly influences the reactivity of the aromatic ring, making it a versatile precursor for the synthesis of more complex molecules. vulcanchem.com Organic chemists utilize this compound in a range of reactions to construct novel chemical entities with potential applications in materials science and medicinal chemistry.

Significance of Nitrated Tetralones in Advanced Organic Synthesis and Biological Applications

Nitrated tetralones, as a class of compounds, hold considerable importance in advanced organic synthesis. The nitro group can be readily transformed into other functional groups, such as amines, which are pivotal in the synthesis of a wide array of biologically active compounds. For instance, the reduction of the nitro group to an amine provides access to aminotetralones, which are key intermediates for various pharmaceuticals. orgsyn.orgprepchem.com

The tetralone scaffold and its derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govbohrium.comtandfonline.com Specifically, the presence of a nitro group can enhance the biological profile of a molecule. For example, some nitro-containing compounds have shown promising antimicrobial effects. Furthermore, derivatives of tetralones have demonstrated cytotoxic effects against cancer cell lines. researchgate.net The unique electronic properties conferred by the nitro group can influence how these molecules interact with biological targets. vulcanchem.com

Overview of Current Research Landscape on this compound and Related Derivatives

Current research on this compound and its derivatives is multifaceted, spanning synthetic methodology, and exploration of biological potential. Synthetic chemists continue to explore efficient and selective methods for the preparation of this compound and other positional isomers. tandfonline.com The synthesis of dinitro-2-tetralones has also been described, further expanding the library of available building blocks. tandfonline.com

In the context of medicinal chemistry, researchers are actively designing and synthesizing novel derivatives of this compound to evaluate their therapeutic potential. Studies on related tetralone derivatives have shown their potential as inhibitors of enzymes and as agents targeting neuroinflammatory diseases. researchgate.net The development of new synthetic routes and the biological evaluation of these compounds remain active areas of investigation, highlighting the sustained interest in this chemical scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B058496 7-Nitro-2-tetralone CAS No. 122520-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZFHQDZRNKNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462255
Record name 7-Nitro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122520-12-1
Record name 7-Nitro-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Nitro 2 Tetralone and Analogues

Direct Synthesis Strategies

Direct synthesis strategies focus on the introduction of a nitro group onto the aromatic ring of a 2-tetralone (B1666913) molecule. This is most commonly achieved through electrophilic aromatic substitution.

Nitration Protocols for Tetralone Scaffolds

The direct nitration of 2-tetralone involves the reaction of the tetralone substrate with a nitrating agent. The choice of nitrating agent and reaction conditions is crucial for achieving the desired product with good yield and regioselectivity.

A common method for the nitration of aromatic compounds is the use of a mixture of nitric acid and sulfuric acid, often referred to as "mixed acid". In this combination, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

While the direct nitration of 2-tetralone is susceptible to oxidation even by dilute nitric acid, a successful synthesis of 6-nitro- and 7-nitro-2-tetralones has been achieved by the direct nitration of 2-tetralone using concentrated nitric acid at low temperatures. acs.org Specifically, the slow addition of 2-tetralone to vigorously stirred, cold (-30 °C) 90% nitric acid leads to the formation of a mixture of 6-nitro-2-tetralone (B1591669) and 7-nitro-2-tetralone. thieme-connect.de

The direct nitration of 2-tetralone with 90% nitric acid at -30 °C yields a mixture of isomers. thieme-connect.de Following the reaction and purification by column chromatography, this compound is isolated as the major product with a 40% yield, while 6-nitro-2-tetralone is obtained as a minor product with a 27% yield. thieme-connect.de This indicates a preference for nitration at the C-7 position over the C-6 position under these specific conditions.

Table 1: Regioselectivity in the Direct Nitration of 2-Tetralone

Product Yield (%)
This compound 40
6-Nitro-2-tetralone 27

Data sourced from a study on the nitration of 2-tetralone with 90% HNO₃ at -30°C. thieme-connect.de

The optimization of reaction conditions is critical in nitration reactions to maximize the yield of the desired product and minimize the formation of byproducts, particularly those resulting from oxidation.

Temperature: Low temperatures are crucial for controlling the exothermic nitration reaction and preventing over-nitration and oxidative degradation. The successful synthesis of this compound is carried out at -30 °C. thieme-connect.de It has been generally observed that for the nitration of tetralones, low-temperature conditions and slow addition of the nitrating agent lead to better results. materialsciencejournal.org

Solvent: While the direct nitration of 2-tetralone to yield the 7-nitro isomer has been performed using 90% nitric acid as both the reagent and solvent, the choice of solvent can significantly impact the outcome of nitration reactions. thieme-connect.de For instance, in the nitration of 1-tetralone (B52770), dichloromethane (B109758) has been employed as a solvent. materialsciencejournal.org The use of alcoholic solvents has been found to be detrimental to the nitration product of 1-tetralone. materialsciencejournal.org

Stirring: Vigorous stirring is essential to ensure efficient mixing of the reactants and to maintain a uniform temperature throughout the reaction mixture, which helps to prevent localized overheating and the formation of side products. thieme-connect.dematerialsciencejournal.org

Acid Exposure: Prolonged exposure to the strong acidic conditions of the nitrating mixture can lead to decreased product yields. materialsciencejournal.org Therefore, the reaction time should be carefully controlled. In the synthesis of this compound, the reaction mixture is stirred for a short period of 8 minutes after the addition of 2-tetralone is complete. thieme-connect.de

Regioselectivity in Nitration Reactions

Intramolecular Cyclization Precursors for Nitrated Tetralones

An alternative to the direct nitration of a pre-formed tetralone is the construction of the tetralone ring from an acyclic precursor that already contains a nitro group. This approach can offer better control over regioselectivity.

Intramolecular Friedel-Crafts acylation is a powerful method for the synthesis of cyclic ketones, including tetralones. acs.orgmasterorganicchemistry.com This reaction involves the cyclization of a phenyl-substituted carboxylic acid or its corresponding acyl halide in the presence of a Lewis acid or a strong protic acid.

For the synthesis of nitrated tetralones, a suitable nitro-substituted phenylalkanoic acid can be used as the precursor. For example, 7-nitro-α-tetralone (7-nitro-1-tetralone) has been synthesized via the intramolecular acylation of p-nitro-γ-phenylbutyric acid. researchgate.net This reaction was carried out in the presence of polyphosphoric acid at elevated temperatures (120-125 °C). materialsciencejournal.orgresearchgate.net Although this specific example leads to a 1-tetralone derivative, the principle can be extended to the synthesis of 2-tetralone analogues by using appropriately substituted precursors. However, it is noted that this particular protocol resulted in a low yield of the nitro derivative. researchgate.net

Ring Expansion Methodologies

Ring expansion reactions provide a valuable method for synthesizing larger ring systems from more readily available cyclic precursors. One such approach involves the transformation of an α-tetralone scaffold into a seven-membered benzotropone ring system. beilstein-journals.org This methodology, while not directly applied to this compound in the cited literature, represents a viable synthetic strategy for creating analogues with expanded ring structures.

The process commences with the conversion of an α-tetralone into its corresponding enol ether. beilstein-journals.org This intermediate then undergoes a reaction with a dihalocarbene, typically dichlorocarbene (B158193) generated via a phase-transfer method. beilstein-journals.org The resulting dihalocarbene adduct, a stable tricyclic cyclopropane (B1198618) derivative, is then subjected to thermolysis. beilstein-journals.org Heating this intermediate, for instance in nitrobenzene (B124822) at 165 °C, induces a ring expansion to yield a halogenated cycloheptadienone, which can be further converted to the desired benzotropone. beilstein-journals.org

General Scheme for α-Tetralone Ring Expansion:

Enol Ether Formation: α-Tetralone is converted to its silyl (B83357) enol ether.

Dihalocarbene Addition: The enol ether reacts with dichlorocarbene to form a cyclopropanoid tricyclic intermediate.

Thermolysis & Ring Expansion: The intermediate is heated, leading to the formation of a ring-expanded product. beilstein-journals.org

Dehydrohalogenation: Subsequent elimination of hydrogen halide affords the final benzotropone product. beilstein-journals.org

Advanced Synthetic Approaches to Tetralone Derivatives with Nitro Functionality

Modern organic synthesis has developed advanced methods for constructing tetralone rings that incorporate nitro groups, often employing cascade reactions and asymmetric catalysis to achieve high levels of complexity and stereochemical control.

Cascade Reactions for Tetralone Ring Formation

Cascade reactions, or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. These strategies are particularly effective for building complex polycyclic frameworks like the tetralone system.

Michael Addition Followed by ipso-Substitution of Nitro Groups

A notable cascade reaction for assembling the tetralone core involves a tandem sequence of a Michael addition followed by an intramolecular ipso-substitution of a nitro group. This strategy has been demonstrated in the highly diastereoselective synthesis of 1-tetralone derivatives bearing two adjacent chiral centers. researchgate.netnih.gov

The reaction utilizes 2'-nitrochalcones as the starting material. The process is initiated by the Michael addition of a nucleophile to the α,β-unsaturated ketone system of the chalcone (B49325). This step generates an enolate intermediate which then participates in an intramolecular cyclization, attacking the aromatic ring at the carbon atom bearing the nitro group. The nitro group is subsequently displaced (ipso-substitution), leading to the formation of the tetralone ring. researchgate.netnih.gov This method provides an efficient route to highly substituted tetralones. nih.gov

ReactantConditionsProductKey FeatureReference
2'-NitrochalconesNucleophilic addition1-Tetralones with two contiguous chiral centersTandem Michael addition and ipso-substitution of the nitro group nih.gov
Annulation Reactions Utilizing Nitro-Substituted Precursors

Annulation reactions that build a new ring onto an existing structure are fundamental to the synthesis of polycyclic compounds. The use of nitro-substituted precursors in these reactions is a powerful strategy for creating nitro-functionalized tetralones. A prominent example is the organocatalytic asymmetric Tamura cycloaddition, which constructs highly functionalized 1-tetralone compounds. nih.govfigshare.comacs.org

This reaction involves the cycloaddition of homophthalic anhydrides with α-branched nitroolefins. nih.govacs.org The process is catalyzed by a bifunctional squaramide catalyst derived from cinchonidine (B190817), which effectively controls the stereochemical outcome. materialsciencejournal.org The reaction proceeds with high enantioselectivity and good diastereoselectivity, affording tetralone products with a quaternary chiral center at the α-position. nih.govacs.org The versatility of this method is demonstrated by its tolerance for a range of electronically diverse and sterically hindered substituents on the nitrostyrene (B7858105) precursor. acs.org

Substrate Scope in Asymmetric Tamura Cycloaddition

Nitrostyrene Substituent (Ar)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
4-MeO-C₆H₄92>20:194 acs.org
C₆H₅95>20:192 acs.org
4-F-C₆H₄90>20:192 acs.org
4-Cl-C₆H₄9415:193 acs.org
4-Br-C₆H₄9512:194 acs.org
2-Cl-C₆H₄9110:188 acs.org
2-Naphthyl92>20:192 acs.org

Organocatalytic and Asymmetric Synthesis Routes

Organocatalysis has emerged as a powerful tool in synthetic chemistry, enabling the construction of chiral molecules with high enantioselectivity without the need for metal catalysts. These methods are particularly relevant for the synthesis of complex pharmaceutical intermediates.

Enantioselective Alkylation Strategies

The enantioselective alkylation of tetralone scaffolds is a direct approach to introducing chirality. Phase-transfer catalysis using chiral catalysts has proven effective for this transformation. Research into the asymmetric synthesis of key intermediates for bioactive molecules has explored the enantioselective alkylation of 2-tetralone derivatives. beilstein-journals.org

In one such study, the alkylation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane (B145557) was investigated using a series of cinchona alkaloid-derived quaternary ammonium (B1175870) salts as phase-transfer catalysts. beilstein-journals.org The screening of various catalysts, featuring different substituents on the benzyl (B1604629) group of the cinchonidine catalyst, allowed for the optimization of the reaction conditions. It was noted that catalysts with electron-withdrawing groups on the benzyl moiety were generally favorable for the enantioselective reaction, although a nitro-substituted catalyst was also examined. beilstein-journals.org The optimized process provided the desired alkylated product in good yield and with a significant enantiomeric ratio. beilstein-journals.org This strategy represents a practical method for the large-scale asymmetric synthesis of chiral tetralone building blocks. beilstein-journals.org

Screening of Cinchonidine-Derived Catalysts in Enantioselective Alkylation

Catalyst IDBenzyl Substituent (R¹)Yield (%)Enantiomeric Ratio (R:S)Reference
C1H72.362:38 beilstein-journals.org
C24-CH₃75.160:40 beilstein-journals.org
C54-Cl77.567:33 beilstein-journals.org
C74-CF₃77.279:21 beilstein-journals.org
C84-NO₂76.463:37 beilstein-journals.org
C93,4-diCl76.968:32 beilstein-journals.org
Organocatalyzed Nitro-Mannich Reactions

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.org This reaction is of significant interest due to the synthetic versatility of the β-nitroamine products, which can be converted into valuable building blocks like 1,2-diamines and β-amino acids. wikipedia.orgacs.org

The development of organocatalysis for the nitro-Mannich reaction has provided a powerful tool for achieving high enantioselectivity. Bifunctional organocatalysts, which possess both a Brønsted basic site to deprotonate the nitroalkane and a hydrogen-bond donor site to activate the imine, have proven particularly effective. nih.gov

A notable class of such catalysts are bifunctional iminophosphoranes. These catalysts combine a strongly basic triaryliminophosphorane moiety with a hydrogen-bond-donating group on a chiral scaffold. acs.orgnih.gov They have been successfully applied in the enantioselective nitro-Mannich reaction of nitromethane (B149229) with unactivated ketone-derived imines, producing β-nitroamines with a fully substituted carbon atom in high yields and enantiomeric excesses (up to 95% ee). nih.gov The reaction rate can be tuned by modifying the electronic properties of the aryl substituents on the iminophosphorane component. acs.org

Another successful approach involves the use of thiourea-based organocatalysts in an enantioselective reductive nitro-Mannich reaction. ucl.ac.ukrsc.org This tandem process combines two catalytic transformations into a single operation. A Hantzsch ester serves as the hydride source to reduce a nitroalkene in situ, and a simple thiourea (B124793) catalyst derived from an amino acid like L-valine promotes the subsequent asymmetric addition to an imine. ucl.ac.ukrsc.org This method has been shown to produce anti-β-nitroamines with high diastereoselectivity (90:10 to >95:5 dr) and excellent enantioselectivity (up to 99% ee) for a range of nitroalkenes and N-PMP protected imines. rsc.org

Table 1: Performance of Iminophosphorane Catalyst in Nitro-Mannich Reaction This table summarizes the optimization studies for the nitro-Mannich reaction of nitromethane with N-Diphenyl-phosphinoyl ketimine, highlighting the effect of different catalysts on reaction conversion and enantioselectivity.

Catalyst Time (h) Conversion (%) ee (%)
4a 21 98 89
4b 16 98 86
4s 48 95 88

Data sourced from studies on bifunctional iminophosphorane organocatalysts. acs.orgnih.gov

Photochemical and Photocatalytic Methods for Tetralone Derivatives

Visible-light photoredox catalysis has emerged as a powerful and green strategy for the synthesis of complex organic molecules, including tetralone derivatives. frontiersin.org These methods often operate under mild, redox-neutral conditions, utilizing light to generate reactive radical intermediates from readily available precursors. nih.gov

A chemodivergent photocatalytic approach has been developed for the synthesis of 1-tetralones from alkyl bromides and vinyl azides. frontiersin.orgresearchgate.net This method relies on an intermolecular [4+2] cyclization enabled by an iminyl radical-mediated 1,5-hydrogen atom transfer. The chemoselectivity of the reaction, which can lead to either 1-pyrrolines or 1-tetralones, is precisely controlled by the choice of photocatalyst and additives. frontiersin.orgresearchgate.net

For the synthesis of 1-tetralones, fac-Ir(ppy)₃ is often employed as the photocatalyst in the presence of an acid, such as acetic acid (AcOH). frontiersin.orgresearchgate.net The reaction proceeds as follows:

The photocatalyst, excited by visible light, engages in a single-electron transfer.

An iminyl radical is generated from the vinyl azide.

This radical participates in a cascade involving intermolecular radical addition and a 1,5-hydrogen atom transfer, ultimately leading to a [4+2] cyclization to form the tetralone ring system.

Control experiments have demonstrated that both visible light and the photocatalyst are essential for the reaction to proceed. frontiersin.org The yield of the desired 1-tetralone product can be optimized by adjusting the solvent and reaction conditions, with yields reaching up to 76%. frontiersin.orgresearchgate.net This photocatalytic strategy represents a modern and efficient method for accessing the tetralone core structure. acs.org

Table 2: Optimization of Photocatalytic [4+2] Cyclization for 1-Tetralone Synthesis This table illustrates the effect of different reaction parameters on the yield of 1-tetralone (4aa) from an alkyl bromide and a vinyl azide.

Entry Photocatalyst Additive Solvent Yield of 4aa (%)
1 fac-Ir(ppy)₃ K₂CO₃ CH₂Cl₂ 60
2 Ru(bpy)₃(PF₆)₂ K₂CO₃ CH₂Cl₂ Trace
3 fac-Ir(ppy)₃ AcOH CH₂Cl₂ 76
4 None AcOH CH₂Cl₂ 0

Data adapted from research on chemodivergent photocatalytic access to tetralones. frontiersin.orgresearchgate.net

Chalcone Route for Nitro-Substituted Tetralone Esters

A well-established, multi-step synthetic pathway to tetralone derivatives, including nitro-substituted tetralone esters, begins with chalcones. This route is valued for its operational simplicity and the use of readily available starting materials. hilarispublisher.comresearchgate.net The general sequence involves chalcone synthesis, cyclopropanation, and intramolecular cyclization. hilarispublisher.comresearchgate.net

Chalcone Synthesis: The initial step is a Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). hilarispublisher.com For instance, to create precursors for nitro-substituted tetralones, a dimethoxy-substituted acetophenone can be reacted with a nitro-substituted benzaldehyde in the presence of a base like sodium hydroxide (B78521) in an ethanol-water mixture. iajpr.com

Cyclopropanation: The α,β-unsaturated ketone of the chalcone is then converted into a cyclopropyl (B3062369) ketone. This can be achieved through various methods, such as the Simmons-Smith reaction using diiodomethane (B129776) and a Zn-Cu couple, or by reaction with trimethylsulfoxonium (B8643921) iodide. hilarispublisher.comresearchgate.net A more specific method for synthesizing cyclopropyl keto esters involves reacting the chalcone with ethyl cyanoacetate (B8463686) in benzene (B151609) using sodium powder as a catalyst. niscpr.res.in

Intramolecular Cyclization: The final step involves an acid-catalyzed intramolecular cyclization of the cyclopropyl ketone or cyclopropyl keto ester to form the tetralone ring. researchgate.net Reagents such as p-toluenesulfonic acid or Lewis acids like anhydrous stannic chloride can be used to promote this rearrangement. hilarispublisher.comniscpr.res.in This step has been successfully employed to synthesize various tetralone esters, including 3-ethylcarboxy-4-(p-nitrophenyl)-6,7-dimethoxy-1-tetralone. iajpr.com However, the choice of Lewis acid is critical, as harsh conditions can sometimes lead to the cleavage of other functional groups, such as methylenedioxy rings. niscpr.res.in

This chalcone-based route provides a versatile platform for accessing a wide range of substituted tetralone esters, allowing for systematic modifications to study structure-activity relationships. researchgate.net

Chemical Reactivity and Mechanistic Studies of 7 Nitro 2 Tetralone

Reactions of the Nitro Group

The nitro group is a versatile functional group that profoundly influences the molecule's properties and can be transformed into other functionalities, most notably an amino group.

The conversion of the nitro group in nitro-tetralones to an amino group is a key transformation, yielding amino-tetralone derivatives that are valuable intermediates in medicinal chemistry. While specific studies detailing the reduction of 7-nitro-2-tetralone were not prevalent in the searched literature, the reduction pathways for analogous compounds, such as nitro-1-tetralones, are well-documented and applicable.

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method for reducing nitroarenes. For instance, the hydrogenation of 7-nitro-1-tetralone (B1293709) to 7-amino-1-tetralone has been successfully achieved using platinum oxide as a catalyst in ethyl acetate (B1210297) under hydrogen pressure. prepchem.com Another study found that a gold/titania composite catalyst was also active and selective for the hydrogenation of 7-nitro-1-tetralone. researchgate.net These methods are generally efficient and selective for the nitro group, leaving the ketone functionality intact.

Metal-Acid Reduction: Classic reduction methods using a metal such as tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl) are also effective for converting nitro groups to amines.

A general patent describes a process for preparing optically active 7-substituted-2-aminotetralins starting from 7-substituted-2-tetralones, indicating the importance of this class of compounds as synthetic precursors. wipo.int

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Its placement at the 7-position of the 2-tetralone (B1666913) core has significant electronic consequences.

Electronic Effects: The nitro group deactivates the aromatic ring towards electrophilic substitution and increases the acidity of protons on the carbon adjacent to the ketone (the α-carbon). A systematic study of electronic effects on the acidity of various phenyl-substituted 2-tetralones revealed that electron-withdrawing groups substantially increase acidity. acs.orgcdnsciencepub.com A Hammett plot for the ionization of these ketones showed a linear correlation, but the point for 6-nitro-2-tetralone (B1591669) deviated significantly, being about 10-fold more acidic than predicted. acs.orgcdnsciencepub.com This highlights the powerful resonance-based electron-withdrawing capability of the nitro group, which stabilizes the resulting enolate anion. This effect is expected to be similar for the 7-nitro isomer. The influence of the nitro group is also reflected in the biological activity of related compounds, where derivatives with nitro groups showed moderate to significant antifungal effects, unlike those with electron-donating groups. acs.org

Reduction Pathways to Amino Tetralone Derivatives

Reactions of the Ketone Moiety

The ketone group at the 2-position is the site of numerous characteristic reactions, with its reactivity being modulated by the electronic effects of the nitro group. Enolization is a fundamental process that underpins many of these reactions.

Enolization involves the formation of an enol or enolate intermediate, which is key to understanding reactions at the α-carbon. The kinetics and thermodynamics of this process have been studied in detail for the 2-tetralone system.

The removal of a proton from the α-carbon (C1 or C3) of 2-tetralone can be catalyzed by either acid or base.

Base-Catalyzed Deprotonation: In the presence of a base, such as hydroxide (B78521) ion (OH⁻) or acetate ion (CH₃COO⁻), a proton is abstracted from the α-carbon to form an enolate anion. acs.orgacs.org The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom, with additional delocalization into the phenyl ring. The rate of this proton transfer is highly dependent on the acidity of the ketone, which is in turn influenced by substituents on the aromatic ring. acs.orgacs.org

Acid-Catalyzed Enolization: In acidic conditions, the carbonyl oxygen is first protonated. A base (such as a water molecule or the conjugate base of the acid catalyst) then removes a proton from the α-carbon. chegg.com The rate-determining step is generally considered to be the loss of this α-proton from the protonated ketone. chegg.com The stability of the resulting enol intermediate influences the rate of the reaction. chegg.com

Detailed mechanistic studies on the deprotonation of substituted 2-tetralones have revealed a phenomenon known as a transition state imbalance. acs.orgfigshare.comfigshare.comresearchgate.net This concept is particularly relevant for understanding the reactivity of nitro-substituted derivatives.

A Brønsted plot, which correlates the logarithm of the rate constant (log k) for deprotonation with the acidity (pKa) of the carbon acid, is a powerful tool for analyzing transition state structures. For a series of phenyl-substituted 2-tetralones, this plot was found to be linear, with a slope (α) of 0.60. acs.orgfigshare.com However, the point corresponding to 6-nitro-2-tetralone showed a significant negative deviation from this line. acs.orgacs.orgfigshare.com

Acidity and Deprotonation Rate Constants for Substituted 2-Tetralones in Aqueous Solution
Substituent (at position 6)pKalog kOH (M-1s-1)
OCH312.871.55
CH312.791.71
H12.651.91
Cl12.192.25
CN11.452.92
NO210.383.12

Enolization Kinetics and Equilibrium

Brønsted Catalysis and Kinetic Isotope Effects (KIE)

The acidic protons on the carbon atom adjacent (alpha) to the carbonyl group of this compound are susceptible to abstraction by a Brønsted base. This enolization is a key step in many of its reactions. The development of chiral Brønsted base catalysts has become a significant area of research for achieving asymmetric transformations. rsc.org Catalysts such as chiral guanidines, iminophosphoranes, and cyclopropenimines have been developed to deprotonate prochiral carbon acids, like the α-carbon of the tetralone ring, in an enantioselective manner. rsc.org In the context of a Michael addition involving a tetralone derivative, a Brønsted base catalyst deprotonates the ketone to form an enolate intermediate, which then acts as the nucleophile. rsc.org

Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating reaction mechanisms by determining if a specific bond cleavage is involved in the rate-determining step. libretexts.org A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-limiting step. libretexts.org For reactions involving the deprotonation of this compound at the alpha-position, substituting the α-hydrogens with deuterium (B1214612) would be expected to produce a significant primary KIE (kH/kD > 1) if C-H bond cleavage is the rate-limiting step. libretexts.org For instance, in the bromination of acetone, which proceeds through an enol or enolate intermediate, a kH/kD of 7 was observed, indicating that the initial C-H bond breaking is the slow step. libretexts.org Similarly, in enzyme-catalyzed reactions, the pH independence of the deuterium kinetic isotope effect can suggest that C-H bond cleavage is fully rate-limiting. nih.gov While specific KIE studies on this compound are not prevalent, the principles established in studies of other ketones and enzyme systems provide a framework for predicting its behavior. libretexts.orgnih.gov

Nucleophilic Additions and Condensations

The carbonyl group of this compound is an electrophilic center that readily undergoes nucleophilic additions. Furthermore, the acidity of the α-protons facilitates condensation reactions where the tetralone acts as a nucleophile after deprotonation.

One-pot condensation reactions involving 2-tetralone, various substituted benzaldehydes, and ammonium (B1175870) acetate can lead to the synthesis of complex heterocyclic systems like 5-aryl-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridines. researchgate.net The course of these reactions can be influenced by the electronic nature of the substituents on the benzaldehyde (B42025). researchgate.net

The ketone can also be converted into an enolate and participate as a nucleophile in various alkylation reactions. For example, the related compound 2-acetyl-7-nitro-1-tetralone has been used as a nucleophile in palladium-catalyzed asymmetric allylic alkylations, reacting with electrophiles like allylbenzene. acs.org This highlights the ability of the nitro-tetralone scaffold to undergo C-C bond formation at the α-position.

Table 1: Asymmetric Allylic Alkylation of Tetralone Derivatives Data sourced from studies on analogous tetralone systems. acs.org

Nucleophile Electrophile Yield (%) Enantiomeric Excess (% ee)
2-Acetyl-6-methoxy-1-tetralone Cinnamyl Acetate 82 78

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring of this compound is strongly governed by the powerful electron-withdrawing nature of the nitro group.

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. byjus.com This is because it withdraws electron density from the ring, making it less nucleophilic, and destabilizes the positively charged intermediate (arenium ion) that would be formed by ortho or para attack. byjus.com Therefore, any further electrophilic substitution on the aromatic ring of this compound, such as halogenation or further nitration, would be expected to be slow and to occur at the C-6 or C-8 positions, which are meta to the nitro group.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the nitro group strongly activates the aromatic ring toward nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org This type of reaction requires an electron-poor aromatic ring and a good leaving group (though one is not present on the parent compound). masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by resonance, particularly when the electron-withdrawing group is ortho or para to the site of nucleophilic attack. libretexts.org For this compound, if a leaving group were present at the C-6 or C-8 position (ortho to the nitro group), it would be susceptible to displacement by nucleophiles.

Oxidative Transformations of Tetralone Ring Systems

The tetralone ring system can undergo various oxidative transformations. The benzylic position (C-1) and the aliphatic ring are potential sites for oxidation. While specific studies on this compound are limited, research on analogous structures provides insight into potential reactions.

Oxidation of the benzylic methylene (B1212753) group (C-1) to a carbonyl group would convert the 2-tetralone into a naphthalenedione derivative. Oxidizing agents like chromium trioxide (CrO3) are known to perform such transformations. ccsenet.org For example, the oxidation of a tetralol derivative using Jones reagent (CrO3/H2SO4) yields the corresponding tetralone. ccsenet.org

Oxidative dehydrogenation can lead to the aromatization of the aliphatic ring, converting the tetralone scaffold into a nitronaphthol derivative. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for such dehydrogenation reactions, particularly at benzylic positions. mdpi.com Furthermore, oxidative transformations can lead to ring-opened products, such as carboxylic acids, or involve more complex rearrangements depending on the reagents and conditions employed.

Derivatization and Functionalization Strategies

Introduction of Diverse Functional Groups via the Nitro Moiety

The nitro group at the 7-position of the tetralone ring is a key site for introducing chemical diversity. The most common transformation involves the reduction of the nitro group to an amine, which can then serve as a precursor for a multitude of other functionalities.

The reduction of 7-nitro-1-tetralone (B1293709) to 7-amino-α-tetralone has been achieved with high activity and selectivity using a 0.5% Au/Ti5/UVM-7 catalyst. researchgate.net This method highlights the potential for selective hydrogenation in the presence of other reducible functional groups. researchgate.net Generally, the reduction of nitroaromatics is a significant area of research as the resulting aniline (B41778) derivatives are valuable building blocks in the pharmaceutical and agricultural industries. researchgate.net

Once the amino group is in place, it can be further derivatized. For instance, the amino group can be converted into various sulfonamides and amides. nih.gov Studies on related aminotetralin derivatives have shown that derivatization of the amino group can significantly impact the compound's biological activity and receptor selectivity. nih.gov For example, the synthesis of sulfonamides from the amino group of a tetralin derivative yielded compounds with high affinity for dopamine (B1211576) D3 receptors. nih.gov

Another approach involves the reaction of the amino group with reagents like bromoacetaldehyde (B98955) diethyl acetal (B89532) to form indole (B1671886) derivatives, or with formic acid to create imidazoles. nih.gov These transformations demonstrate the utility of the amino intermediate in constructing more complex heterocyclic systems fused to the tetralone framework.

Transformations of the Carbonyl Group for Further Derivatization

The carbonyl group at the 2-position of the tetralone ring provides another reactive handle for derivatization. This ketone can undergo a variety of classical carbonyl reactions to introduce new functional groups and stereocenters.

One common strategy is reductive amination, where the ketone is reacted with an amine in the presence of a reducing agent to form a new C-N bond. For example, 2-tetralone (B1666913) can be reacted with N-propylamine under reductive amination conditions. nih.gov The resulting secondary amine can then be further functionalized, for instance, by N-alkylation with reagents like ethyl bromoacetate. nih.gov

The carbonyl group can also be reduced to a hydroxyl group. The stereoselectivity of this reduction can be influenced by the presence of neighboring substituents. For instance, the reduction of 2-amino-1-tetralones with sodium borohydride (B1222165) can lead to the formation of either cis or trans aminoalcohols, depending on the substitution pattern on the aromatic ring. cdnsciencepub.com

Furthermore, the carbonyl group can participate in condensation reactions. For example, 2-tetralone can react with active methylene (B1212753) compounds, such as malononitrile, in condensation reactions to form benzoheptafulvenoids. beilstein-journals.org It can also be involved in multi-component reactions, for instance with ammonium (B1175870) acetate (B1210297) and substituted benzaldehydes, to yield complex heterocyclic structures like 5-aryl-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridines. researchgate.net Additionally, 2-tetralones can undergo dithiocarbamation with elemental sulfur and isothiocyanates in the presence of a base catalyst to produce substituted 4-hydroxythiazolidine-2-thiones. rsc.org

Regioselective Functionalization of the Tetralone Ring System

Beyond the nitro and carbonyl groups, the tetralone ring itself can be regioselectively functionalized to introduce additional substituents. This allows for fine-tuning of the molecule's properties.

Electrophilic aromatic substitution reactions can be directed to specific positions on the aromatic part of the tetralone ring. For example, bromination of activated tetralones can be achieved using various brominating agents. The regioselectivity of these reactions is often influenced by the existing substituents on the ring. For instance, the bromination of 2-benzal-1-tetralone derivatives has been studied, showing a dependence on the electronic effects of the substituents. qu.edu.qa The use of N-bromosuccinimide (NBS) in an aqueous medium has been explored as an environmentally friendly approach for the bromination of activated aromatic molecules, including methoxy-substituted tetralone. researchgate.net

The aliphatic part of the tetralone ring can also be functionalized. For instance, α-bromination of the ketone can be achieved to produce 2-bromo-1-tetralone. researchgate.net The position adjacent to the carbonyl group is particularly susceptible to reactions like oxidation. The regioselective oxidation of tetrahydronaphthalenes to α-tetralone derivatives using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidizing agent has been reported. acs.org

Furthermore, the nitro group itself can direct the functionalization of the ring. The strong electron-withdrawing nature of the nitro group activates the scaffold for nucleophilic attack at the vicinal position on the nitroalkene moiety. mdpi.com This has been utilized in the synthesis of pyrrolopyridine derivatives from nitropyridones, a related class of compounds. mdpi.com

Derivatization for Analytical Applications

Derivatization of 7-nitro-2-tetralone and related compounds is also employed for analytical purposes, such as enhancing their detectability in various analytical techniques. While specific examples for this compound are not prevalent, the principles can be inferred from related structures.

The introduction of chromophoric or fluorophoric groups can significantly improve the spectrophotometric or fluorometric detection of the analyte. For instance, derivatization with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is a common strategy for the determination of sulfhydryl-containing drugs, resulting in yellow-colored products that can be measured spectrophotometrically. researchgate.net This principle could be applied to derivatives of 7-amino-2-tetralone, obtained from the reduction of this compound.

For techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization can be used to improve the volatility or retention characteristics of the analyte. For example, the synthesis of 7-nitro-1-tetralone is monitored for purity using GC. calpaclab.com The creation of analytical standards is a key application of derivatization in this context. calpaclab.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of this compound. Each method offers unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR spectra for this compound are not extensively reported in peer-reviewed literature, the expected chemical shifts can be inferred from its structure and data from analogous compounds.

For ¹H NMR, the spectrum would be characterized by distinct signals corresponding to the aromatic protons and the protons of the aliphatic ring. The protons on the aromatic ring are influenced by the electron-withdrawing nitro group, leading to shifts in the downfield region. The aliphatic protons would appear as multiplets in the upfield region, with their specific shifts and coupling patterns determined by their proximity to the carbonyl group and the aromatic ring.

In ¹³C NMR spectroscopy, distinct resonances would be expected for each of the ten carbon atoms in the molecule. The carbonyl carbon (C=O) would exhibit a characteristic signal in the highly deshielded region (typically >190 ppm). The aromatic carbons would appear in the approximate range of 120-150 ppm, with the carbon attached to the nitro group showing a significant downfield shift. The aliphatic carbons would resonate at higher field strengths. The analysis of ¹³C NMR spectra of precursors, such as those for the synthesis of DL-2-amino-7-bis[(2-chloroethyl)amino]-1,2,3,4-tetrahydro-2-naphthoic acid derived from the nitration of β-tetralone hydantoin, has been crucial for confirming the substitution pattern on the aromatic ring. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₀H₉NO₃, corresponding to a molecular weight of approximately 191.18 g/mol . vulcanchem.com

Electron Ionization (EI) Mass Spectrometry typically involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) of 191. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely include the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), and cleavage of the aliphatic ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula. The exact mass of this compound (C₁₀H₉NO₃) is 191.0582, and HRMS would confirm this value, distinguishing it from other compounds with the same nominal mass.

Table 1. Expected Key Ions in the Mass Spectrum of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent peaks would include:

Carbonyl (C=O) Stretch: A strong absorption band typically appearing in the region of 1700-1725 cm⁻¹ is indicative of the ketone functional group.

Nitro (NO₂) Stretches: The presence of the nitro group is confirmed by two strong absorption bands: an asymmetric stretching vibration around 1515-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹. For the related isomer, 8-nitro-2-tetralone, the nitro group peak appears around 1520 cm⁻¹. IR data for a similar compound, 2-[(p-Nitrophenyl)methylene]-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, shows the asymmetric and symmetric NO₂ bands at 1514 cm⁻¹ and 1342 cm⁻¹, respectively.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic ring.

C-H Stretches: Absorptions for aromatic C-H stretching typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the tetralone ring appears just below 3000 cm⁻¹.

Table 2. Expected Characteristic IR Absorption Bands for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and provides information about conjugated systems and chromophores. The spectrum of this compound is dominated by the presence of the nitrated aromatic ring system.

The nitro group acts as a powerful chromophore, and its conjugation with the benzene (B151609) ring gives rise to characteristic absorption bands. Typically, nitroaromatic compounds exhibit two main absorption bands:

A high-intensity π→π * transition, often observed in the 200-280 nm range.

A lower-intensity n→π * transition, which is formally forbidden and appears as a weak shoulder at longer wavelengths, sometimes above 300 nm.

While specific experimental λmax values for this compound are not detailed in the surveyed literature, UV-Vis spectroscopy can be used to monitor reactions involving the nitro group, such as its reduction. Characterization of related tetralone derivatives and their complexes often involves UV-Vis spectroscopy to confirm their formation and structural properties. researchgate.netbohrium.com

Advanced Crystallographic Analysis

As of the date of this article, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. However, this technique has been successfully applied to characterize numerous derivatives of tetralone and other nitro-containing compounds. researchgate.net

Should a suitable single crystal of this compound be grown and analyzed, the study would reveal:

The precise geometry of the tetralone ring system, confirming whether the aliphatic portion adopts a half-chair or other conformation.

The planarity of the nitro group relative to the aromatic ring.

Detailed information on intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the crystal lattice.

This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Spectroscopic and Advanced Characterization Techniques

Advanced Characterization Techniques

A thorough review of scientific literature and chemical databases indicates that no specific photocrystallographic investigations have been published for the compound 7-Nitro-2-tetralone. Photocrystallography is a powerful technique used to study the three-dimensional atomic structure of a crystal in its photo-excited state. While studies of this nature have been conducted on other nitro-containing compounds and complexes, research focusing solely on the photo-induced structural dynamics of this compound is not available in the current body of scientific literature. Therefore, no experimental data, data tables, or detailed research findings related to its behavior under photo-irradiation in the crystalline state can be provided.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uni.lu It has become an indispensable tool in medicinal chemistry for studying reaction mechanisms, offering precise resolution of electronic structures and helping to predict reaction pathways and stability. uni.lu

Elucidation of Reaction Pathways and Energy Barriers

While specific DFT studies detailing the reaction mechanisms of 7-Nitro-2-tetralone are not extensively documented, research on the parent 2-tetralone (B1666913) scaffold and its derivatives provides a strong framework for understanding its potential reactivity. DFT calculations are used to map out potential energy surfaces for chemical reactions, identifying transition states and calculating the activation energy (energy barrier) required for a reaction to proceed. uni.luctdbase.org

For example, quantum chemical studies on O-vinyl-2-tetralone oxime, a related compound, have utilized DFT methods to explore the mechanisms of intramolecular rearrangements. nih.gov These studies localize the transition states of elementary reaction steps and identify the rate-limiting step by comparing activation barriers, demonstrating that even complex domino reactions of the tetralone framework can be successfully modeled. nih.gov Similarly, DFT investigations into the pyrolysis of other nitroaromatic compounds have been used to determine the most favorable decomposition pathways, such as the homolytic cleavage of the C-NO2 bond, and to calculate the energy barriers for these processes. ctdbase.org This approach allows researchers to predict the most likely reaction outcomes and understand the underlying electronic factors that govern them.

Analysis of Cyclization Preferences (e.g., 6-endo-trig vs. 5-exo-trig)

The tetralone scaffold is a common precursor in the synthesis of heterocyclic compounds, where intramolecular cyclization is a key step. The regioselectivity of these ring closures is often governed by a set of principles known as Baldwin's Rules, which classify cyclizations based on the ring size to be formed (e.g., 5- or 6-membered), the geometry of the atom being attacked (trig for sp2), and whether the bond being broken is within (endo) or outside (exo) the newly formed ring. iicb.res.in

DFT studies have been instrumental in analyzing these preferences. For instance, in reactions involving β-tetralone (the parent structure of this compound), DFT calculations have been used to explain the formation of different-sized rings. nih.gov One study showed that the reaction of β-tetralone with a primary acetate (B1210297) proceeds via an intramolecular oxa-Michael reaction following a 6-endo-trig pathway, which had a very low calculated energy barrier of 1.47 kcal/mol. nih.gov This low barrier explains the favorability of the six-membered ring formation over the alternative five-membered ring cyclization, which had a much higher barrier of 52.63 kcal/mol. nih.gov Conversely, reaction with a secondary acetate favored a 5-exo-trig cyclization to form a five-membered ring. nih.gov These computational findings align with Baldwin's general rules, which favor 6-endo-trig reactions. reddit.com

Table 1: Baldwin's Rules for Ring Closure
Ring SizeClosure TypeFavored/Disfavored
3 to 7Exo-TetFavored
3 to 7Exo-TrigFavored
5 to 7Exo-DigFavored
6 to 7Endo-TrigFavored
3 to 5Endo-TrigDisfavored
3 to 7Endo-DigFavored
This table summarizes the general preferences for different types of ring closures according to Baldwin's Rules. reddit.com

Molecular Modeling and Conformational Analysis

The tetralone ring system is not planar and can adopt several conformations, which can significantly influence its chemical reactivity and biological activity. Molecular modeling and conformational analysis are used to determine the most stable three-dimensional structures of molecules.

Theoretical calculations, such as the MM2 force field method, and experimental techniques like ¹H NMR have been used to analyze the conformations of tetralone derivatives. wikipedia.org For cis- and trans-2-amino-1,2,3,4-tetrahydro-1-naphthalenols, which are structurally related to this compound, studies have shown that the flexible, non-aromatic ring can exist in different conformations. wikipedia.org In cis isomers, the dominant conformation features a pseudoaxial hydroxyl group, while trans isomers tend to adopt a dipseudoequatorial conformation stabilized by intramolecular hydrogen bonding. wikipedia.org The stability of these conformations can be influenced by solvent effects and steric interactions, such as the "peri" interaction between substituents at the C(1) and C(8) positions. wikipedia.org In some cases, computational modeling using DFT has been necessary to reconcile experimental data with theoretical dihedral angles, providing a clearer picture of the molecule's spatial arrangement. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and In Silico Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical in silico methods that aim to correlate the chemical structure of a compound with its biological activity or toxicity. chem960.com These models are crucial for prioritizing compounds for synthesis and testing, thereby reducing costs and animal testing. fishersci.de

Prediction of Mutagenicity and Toxicity Profiles

As a member of the nitroaromatic compound (NAC) class, this compound is subject to QSAR modeling for toxicity prediction. Many nitro-PAHs and other NACs are known to be mutagenic and carcinogenic agents. fishersci.denih.gov QSAR studies on NACs are frequently used to predict their mutagenicity in the Ames test, a bacterial reverse mutation assay. fishersci.denih.gov

Regulatory guidelines often recommend using at least two complementary QSAR methodologies—one expert rule-based and one statistical-based—to assess mutagenicity. The absence of structural alerts from both systems can be sufficient to classify a compound as non-mutagenic. QSAR models for NACs often use molecular descriptors such as the energy of the lowest unoccupied molecular orbital (E-LUMO), hydrophobicity, and dipole moment to predict mutagenic potential. fishersci.de For example, a lower E-LUMO value often correlates with higher mutagenicity for nitroaromatics. Ensemble models that combine the predictions of multiple base models can show improved performance for predicting the toxicity of NACs.

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. For the tetralone scaffold, SAR studies have provided valuable insights into its potential as a pharmacophore.

Research on tetralone derivatives has demonstrated a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. SAR studies on the related 8-Nitro-2-tetralone suggest that changes to the tetralone core can modulate its enzyme inhibitory properties. In another study, a series of dihydronaphthalenone (tetralone) chalconoid derivatives were synthesized and evaluated for cytotoxicity against cancer cell lines. It was found that the nature and position of substituents on an attached phenyl ring significantly impacted activity; notably, a derivative with a 3-nitro substituent showed potent cytotoxic activity against K562 leukemia cells. Conversely, in a study of anticancer conjugates, the replacement of an oxindole (B195798) ring with a tetralin ring (the core of tetralone) led to a decrease in anti-proliferative activity, indicating the specific structural requirements for activity in that particular molecular context. These studies highlight how SAR analysis guides the optimization of the tetralone scaffold for specific biological targets.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods serve as a powerful computational tool for studying large, complex chemical systems where a purely quantum mechanical (QM) approach would be computationally prohibitive. In the QM/MM framework, a system is partitioned into two regions: a smaller, electronically significant part (e.g., a reaction center) which is treated with accurate QM methods, and the larger surrounding environment (e.g., a protein or solvent) which is described by a less computationally demanding molecular mechanics (MM) force field. researchgate.net This approach allows for the detailed study of localized electronic processes, such as chemical reactions, within the context of their broader environment, incorporating effects like mechanical constraints and electrostatic interactions.

The total energy in a QM/MM calculation combines the energies of the QM region, the MM region, and the interaction between them. There are two primary schemes for this combination: additive and subtractive. The interaction term is crucial and can be treated at different levels of theory. In an "electrostatic embedding" scheme, the partial charges of the MM atoms are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the environment. This is a more sophisticated approach than "mechanical embedding," where the QM/MM electrostatic interactions are calculated at the classical MM level.

While direct QM/MM studies specifically on this compound are not extensively documented in the literature, the utility of this approach for analogous systems highlights its applicability. For instance, computational investigations on a nickel(II) complex featuring a [2-methyl-8-amino-quinoline]-1-tetralone ligand demonstrated the superiority of QM/MM models. Researchers found that geometry optimizations performed using QM/MM, which account for the crystalline environment, yielded results that were significantly closer to the experimental X-ray diffraction data compared to calculations performed on the isolated molecule in the gas phase. Specifically, the orientation of functional groups was reproduced much more accurately when the crystal environment was included in the calculation, showing that intermolecular interactions within the crystal lattice have a notable impact on the molecule's geometry.

Energetic Favorability of Tetralone Isomers

The relative stability of different positional isomers is a critical factor in synthetic chemistry, as it often determines the product distribution in a reaction. Computational analysis can predict the most thermodynamically stable isomers, guiding synthetic efforts. For example, a computational study on various methoxy-1-tetralone isomers revealed that the 5-, 6-, and 7-methoxy-1-tetralone (B20472) isomers are energetically favored over the 8-methoxy-1-tetralone isomer by 20-40 kJ/mol. This was attributed to the electronic and steric repulsion between the carbonyl oxygen and the bulky methoxy (B1213986) substituent at the 8-position.

Similarly, studies on other related bicyclic ketones, such as hydroxy-1-indanones, show that intramolecular interactions can be a deciding factor in isomer stability. It was found that 7-hydroxy-1-indanone (B1662038) is thermodynamically more stable in the gas phase than its 6-hydroxy counterpart, a phenomenon explained by the presence of a strong intramolecular hydrogen bond in the 7-isomer. This type of stabilizing interaction would depend on the specific geometry and nature of the substituent and the ketone.

In the case of nitrotetralones, the position of the electron-withdrawing nitro group would similarly affect the electronic distribution and potential for steric clashes. The energetic landscape of the various isomers (e.g., 5-nitro-, 6-nitro-, 7-nitro-, and 8-nitro-2-tetralone) would be a balance between these competing effects. Computational methods, such as those employing density functional theory (DFT), are essential for quantifying these energy differences and predicting the most favorable isomeric forms. Such analyses typically involve geometry optimization of all possible isomers, followed by a comparison of their calculated electronic energies to determine the global minimum energy structure.

Applications As Synthetic Intermediates and Chemical Probes

Role in the Synthesis of Pharmaceutical Precursors

The tetralone core is a privileged scaffold in medicinal chemistry, and the introduction of a nitro group at the 7-position provides a handle for further chemical transformations, making 7-Nitro-2-tetralone a key intermediate in the synthesis of various pharmaceutical agents.

Substituted tetralones are recognized as important structural motifs in the synthesis of various pharmaceuticals, including antibiotics and antidepressants. mdpi.comnih.gov The tetralone framework is a foundational component in the creation of complex molecular architectures with therapeutic potential. For instance, derivatives of tetralone are employed as building blocks in the synthesis of certain antibiotics. mdpi.com While specific examples detailing the direct use of this compound in the synthesis of commercially available antibiotics are not prevalent in publicly accessible literature, the general importance of the tetralone scaffold is well-established. The nitro group, being a versatile functional group, can be readily converted into other functionalities, such as an amino group, which can then be further elaborated to produce a diverse array of compounds with potential antibiotic activity.

In the realm of antidepressants, tetralone derivatives have been pivotal in the development of new therapeutic agents. For example, the synthesis of the novel antidepressant ABT-200 involves a nitroalkene derivative of a tetralone, highlighting the utility of the nitro-functionalized tetralone core in constructing neurologically active compounds. kanto.co.jp Furthermore, other substituted tetralones, such as 7-methoxy-1-tetralone (B20472), are key starting materials in the synthesis of established antidepressants like agomelatine. materialsciencejournal.orgchemicalbook.com The structural similarities and the synthetic versatility of the nitro group suggest that this compound is a valuable precursor for creating libraries of compounds to be screened for antidepressant activity.

The lignan (B3055560) podophyllotoxin (B1678966), a naturally occurring aryltetralin, is a potent antimitotic agent, and its semi-synthetic derivatives, such as etoposide (B1684455) and teniposide, are widely used in cancer chemotherapy. However, issues like toxicity and drug resistance have spurred the development of novel analogues. researchgate.net Tetralone intermediates are crucial in the synthesis of these podophyllotoxin analogues. mdpi.comdokumen.pubresearchgate.net

Research has shown that modifications to the C-ring of the podophyllotoxin structure can lead to compounds with enhanced anticancer activity. Notably, the introduction of chloro, fluoro, and nitro groups has been explored in the synthesis of new analogues. These modifications aim to improve the pharmacological profile of the resulting compounds. The synthesis of these analogues often involves the use of tetralone esters as key intermediates, which are then subjected to a series of reactions to construct the final complex molecule. dokumen.pubresearchgate.net The presence of the nitro group in this compound makes it a particularly interesting starting material for creating novel podophyllotoxin derivatives with potentially improved efficacy and reduced side effects.

Research FindingSignificance
Tetralone analogues are used to synthesize podophyllotoxin derivatives. researchgate.netProvides a synthetic route to potent anti-cancer agents.
Modifications to the podophyllotoxin structure, including the introduction of nitro groups, are explored to create more potent and less toxic drugs. Highlights the potential of this compound as a key building block.
Tetralone esters serve as intermediates in the synthesis of podophyllotoxin analogues. dokumen.pubresearchgate.netDemonstrates a practical synthetic application of the tetralone scaffold.

Diacylglycerol acyltransferase (DGAT) is a key enzyme in triglyceride synthesis, making it an attractive target for the treatment of metabolic disorders such as obesity and type 2 diabetes. researchgate.net A novel series of potent and selective DGAT1 inhibitors has been developed based on a tetralone scaffold.

The initial discovery process identified tetralone as a promising hit structure for DGAT1 inhibition. Subsequent lead optimization focused on modifying the tetralone core to improve potency and selectivity. Structure-activity relationship (SAR) studies have provided insights into how different substituents on the tetralone ring can affect the inhibitory activity of the compound. acs.org While the specific use of this compound as a direct precursor in the cited studies is not explicitly detailed, the principles of medicinal chemistry suggest that the nitro group could be a valuable addition or a precursor to other functional groups in the design of novel DGAT inhibitors. The electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule and its interactions with the enzyme's active site.

Synthesis of Anti-Cancer Agents and Analogues (e.g., Podophyllotoxin derivatives)

Utility in Agrochemical Synthesis

The tetralone scaffold is not only relevant in pharmaceuticals but also finds application in the synthesis of agrochemicals. kanto.co.jp Chiral amines derived from tetralones are useful intermediates for creating new agrochemicals. kanto.co.jp Additionally, certain tetralone derivatives have been identified as growth regulators for agricultural use. evonik.com

While direct examples of agrochemicals synthesized from this compound are not extensively documented in the available literature, the versatile chemistry of the nitrotetralone (B8676387) structure makes it a plausible candidate for the development of new pesticides, including herbicides, fungicides, and insecticides. researchgate.netCurrent time information in Bangalore, IN. The nitro group is a common feature in many biologically active molecules, and its presence on the tetralone ring could be exploited to generate novel agrochemical entities with desired properties. For instance, studies on other heterocyclic compounds have shown that the introduction of nitro groups can enhance fungicidal activity. evonik.com

Application as Chemical Probes in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for understanding the function of proteins and other biomolecules in their native environment.

While direct studies on this compound as a chemical probe are limited, its isomer, 8-Nitro-2-tetralone, has been identified as a valuable chemical probe for investigating biological systems and pathways. acs.orgnih.gov The interactions of such nitro-substituted tetralones with molecular targets like enzymes and receptors can help in the elucidation of their mechanisms of action. nih.gov

The presence of the nitro group on the aromatic ring of the tetralone scaffold provides a unique chemical handle. This functionality can be used to study enzyme-ligand interactions and to explore the binding pockets of target proteins. The process of protein tyrosine nitration, for example, is a post-translational modification that can be studied using molecules containing nitro groups, providing insights into cellular signaling and pathology. mdpi.comnih.gov By extension, this compound could potentially be used in similar studies to probe the active sites of enzymes and to understand the molecular basis of various biological processes. Current time information in Bangalore, IN.

Studies on Lipid Metabolism Modulation

While direct studies on this compound's effect on lipid metabolism are not prevalent in the literature, its core structure is of significant interest in this field. The tetralone scaffold is a key component in a class of molecules developed as potent inhibitors of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). fishersci.co.uk DGAT1 is a crucial enzyme that catalyzes the final step in triglyceride synthesis, a fundamental pathway for energy storage. fishersci.co.uk Dysregulation of this pathway is linked to metabolic disorders such as obesity, insulin (B600854) resistance, and nonalcoholic steatohepatitis (NASH). fishersci.co.uk

Research has identified that tetralone-based compounds can act as selective inhibitors of DGAT1. fishersci.co.uk Notably, the isomer 8-Nitro-2-tetralone has been specifically identified as a selective inhibitor of diacylglycerol acyltransferase (DGAT), highlighting the potential of nitro-tetralone structures in modulating lipid metabolism. ontosight.ai Given the established activity of its structural analogs, this compound serves as a valuable synthetic intermediate for the development of new chemical probes and potential therapeutic agents targeting DGAT and other enzymes involved in lipid metabolism. The presence of the nitro group offers a site for further chemical modification, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Table 1: Research Findings on Tetralone Derivatives in Lipid Metabolism

Compound Class/Example Target Enzyme Role/Finding Reference
Tetralone Derivatives DGAT1 Serve as a novel class of potent and selective inhibitors. fishersci.co.uk fishersci.co.uk
8-Nitro-2-tetralone DGAT Identified as a selective inhibitor of the enzyme. ontosight.ai ontosight.ai
GSK2973980A DGAT1 A tetralone-based candidate compound for treating metabolic disorders. fishersci.co.uk fishersci.co.uk

Development of Advanced Materials

The unique electronic and structural properties of this compound make it a candidate for incorporation into advanced functional materials.

Photoswitchable Compounds

This compound is a potential building block for the synthesis of photoswitchable compounds. This potential is primarily due to its nitro group (–NO₂), which can undergo reversible linkage isomerization to a nitrito group (–ONO) upon irradiation with light. ontosight.ainih.gov This photo-induced transformation alters the electronic and geometric properties of the molecule, making it a functional molecular switch. ontosight.aiontosight.ai Such switches are foundational for developing materials used in high-capacity data storage and optoelectronics. ontosight.aireddit.com

While studies may not focus on this compound in isolation, its tetralone core provides a rigid and synthetically versatile scaffold onto which additional photoactive or functional moieties can be attached. For instance, syntheses of complex photoswitchable tethered ligands designed to control biological receptors have utilized tetralone-based intermediates, demonstrating the utility of this scaffold in creating sophisticated light-sensitive molecules. nih.gov The combination of the photoswitchable nitro group and the adaptable tetralone framework positions this compound as a valuable intermediate for designing advanced, light-responsive materials. ontosight.ainih.gov

Table 2: Properties and Applications of Nitro-Based Photoswitches

Feature Description Potential Application Reference
Switching Mechanism Reversible, photo-induced linkage isomerization of the nitro group (NO₂) to a nitrito isomer (ONO). Molecular electronics, data storage. ontosight.aiontosight.ai
Trigger Irradiation with light of a specific wavelength (e.g., visible light). ontosight.aiontosight.ai Optoelectronics, functional materials. ontosight.aiontosight.aireddit.com
Scaffold Utility The tetralone core serves as a robust building block for larger, more complex photoswitchable systems. nih.gov Chemical probes, remote control of biological processes. nih.gov

Dyes and Pigments Production

In industrial and synthetic chemistry, nitro-substituted aromatic compounds are important intermediates for the production of dyes and pigments. idrblab.net The nitro group can function as a chromophore (a color-bearing group) or be chemically reduced to an amino group (–NH₂), a common auxochrome (a group that modifies the color), which is a key step in the synthesis of many azo dyes. idrblab.net

The isomer 8-Nitro-2-tetralone is noted for its use in synthesizing dyes and pigments, leveraging its color properties and reactivity. ontosight.ai By extension, this compound is also a valuable precursor in this field. The reactivity of its ketone functional group and the potential for electrophilic substitution on the aromatic ring allow it to be incorporated into larger conjugated systems. For example, the 2-tetralone (B1666913) core is used in condensation reactions to produce classes of dyes such as xanthenes and phenanthridines. uni.lu Therefore, this compound acts as a versatile intermediate for creating a range of colored compounds with potential applications as dyes and pigments.

Table 3: Role of this compound in Dye & Pigment Synthesis

Feature Role in Synthesis Resulting Compound Class Reference
Nitro Group Acts as a chromophore or can be reduced to an amino group (auxochrome). Nitro dyes, Azo dyes. idrblab.net
2-Tetralone Core Serves as a key building block in condensation reactions. Xanthenes, Phenanthridines. uni.lu
Reactivity Ketone and aromatic ring allow for the construction of complex, colored molecules. Various dyes and pigments. ontosight.ai

Biological and Pharmacological Research Focus on Mechanism and Derivatives

Anticancer Activity of 7-Nitro-2-tetralone Derivatives

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. These compounds are being investigated for their ability to inhibit cancer cell growth and induce programmed cell death, offering potential avenues for new cancer therapies.

Inhibition of Cancer Cell Proliferation

Studies have shown that derivatives of tetralone, including those with a nitro group, can significantly inhibit the proliferation of cancer cells. For instance, certain benzylidene-3,4-dihydronaphthalen-1-one derivatives have been evaluated for their cytotoxic activity against human cancer cell lines such as K562 (chronic myelogenous leukemia), HT-29 (colon cancer), and MCF-7 (breast cancer). scielo.br

One study highlighted that derivatives with specific substitutions on the benzylidene ring, such as a 3-nitro group (P3), exhibited considerable cytotoxic activity. scielo.br For example, the IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be in the micromolar range, indicating potent activity. scielo.br Specifically, a derivative with a 3-nitro substituent (P3) showed an IC50 of 11.2 ± 1.1 μM against K562 cells, 12.1 ± 0.8 μM against HT-29 cells, and 28.9 ± 2.3 μM against MCF-7 cells. scielo.br

Similarly, research on other tetralone derivatives has shown their potential as anticancer agents. For example, a series of tetralone compounds with a sulfonamide scaffold were synthesized and evaluated, with some compounds showing selective anti-breast cancer potential against the MCF-7 cell line.

Table 1: Cytotoxic Activity of Selected Benzylidene-3,4-dihydronaphthalen-1-one Derivatives

Compound Substituent (R) IC50 (μM) vs. K562 IC50 (μM) vs. HT-29 IC50 (μM) vs. MCF-7
P1 4-OCH3 7.1 ± 0.5 10.5 ± 0.9 15.3 ± 1.2
P2 4-NO2 > 50 > 50 > 50
P3 3-NO2 11.2 ± 1.1 12.1 ± 0.8 28.9 ± 2.3
P9 4-CN 9.2 ± 0.2 8.5 ± 0.6 13.7 ± 1.1
Cisplatin - 9.1 ± 1.7 15.2 ± 1.5 18.6 ± 1.9

Source: Adapted from research on dihydronaphthalenone chalconoid derivatives. scielo.br

Induction of Apoptosis Mechanisms

Beyond inhibiting proliferation, this compound derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. scielo.br This is a critical mechanism for eliminating cancerous cells from the body.

One study demonstrated that benzylidenetetralones, which are cyclic chalcone (B49325) analogues, can induce cell cycle arrest and apoptosis in HCT116 colorectal cancer cells. scielo.br Research on other tetralone derivatives has further elucidated the molecular mechanisms, showing that these compounds can trigger an apoptotic cascade involving key proteins like BCL2, Bax, and caspase-7, leading to cell cycle arrest at the G2/M phase in breast cancer cells.

Furthermore, some tetralone derivatives are designed as tubulin-binding compounds that, unlike classical agents that inhibit mitosis, can induce apoptosis in non-dividing malignant cells. google.com This suggests a unique mechanism of action that could be effective against a broader range of cancer cells.

Structure-Activity Relationships for Cytotoxic Effects

The cytotoxic effects of this compound derivatives are closely linked to their chemical structure. Structure-activity relationship (SAR) studies have provided insights into how different functional groups and their positions on the tetralone scaffold influence anticancer activity. scielo.br

For instance, in the case of benzylidene-dihydronaphthalenone derivatives, the position of the nitro group on the benzylidene ring is crucial. A nitro group at the meta position (P3) resulted in greater cytotoxic activity compared to a nitro group at the para position (P2). scielo.br This highlights the importance of the substituent's electronic and steric properties in its interaction with biological targets.

Other substitutions also play a significant role. For example, a 4-methoxy group (P1) and a 4-cyano group (P9) on the benzylidene ring were found to be highly active against all tested cell lines, with IC50 values comparable or even better than the standard anticancer drug cisplatin. scielo.br In contrast, halogen substitutions showed varied effects, with a 3-fluoro substituent exhibiting moderate activity, while a 4-chloro or 4-bromo substituent reduced the activity. scielo.br

Antimicrobial Efficacy Against Resistant Strains

In addition to their anticancer potential, derivatives of this compound have shown promise as antimicrobial agents, particularly against bacteria that have developed resistance to multiple drugs.

Inhibition of Bacterial Growth

Research has demonstrated that tetralone derivatives can inhibit the growth of various bacterial strains. scielo.br For example, certain tetralone derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The antimicrobial activity is influenced by the specific chemical structure of the derivative. Studies on dihydronaphthalen-1(2H)-ones, a class of α-tetralones, have shown that the nature of the substituent group (R) significantly affects their antibacterial potency. nih.gov For instance, some of these compounds exhibited good antibacterial activity when compared to reference drugs like vancomycin (B549263) and ampicillin, with Minimum Inhibitory Concentration (MIC) values in the range of 31.25 to 62.5 μg/mL for the most potent compounds. nih.gov

Evaluation against Multi-Drug Resistant Organisms

A critical area of investigation is the efficacy of these compounds against multi-drug resistant (MDR) organisms. The emergence of MDR bacteria is a major global health threat, and new antimicrobial agents are urgently needed.

Studies have shown that certain tetralone derivatives are active against MDR strains. For example, some synthesized dihydronaphthalen-1(2H)-ones were tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed notable inhibitory activity. nih.gov Furthermore, research into other nitro-containing heterocyclic compounds has highlighted their potential to combat resistant bacteria. mdpi.com For instance, nitro-based indazole derivatives have been tested against a panel of wild-type and multidrug-resistant bacteria, including MRSA and vancomycin-intermediate S. aureus (VISA). mdpi.com

Antifungal Properties

While direct studies on the antifungal activity of this compound are limited, research on related tetralone derivatives provides strong evidence for the scaffold's potential in this area. Chalcone derivatives of 1-tetralones have been screened for a variety of biological activities, including antifungal properties. materialsciencejournal.org The antifungal potential of the tetralone structure is further supported by findings on its derivatives. For instance, 4,8-dihydroxy-1-tetralone, a secondary metabolite from endophytic Aspergilli, has demonstrated antifungal activity against a broad spectrum of fungi, including Alternaria alternata, Candida albicans, and various Fusarium species. materialsciencejournal.org

The presence of a nitro group on the aromatic ring appears to be a key factor in enhancing this activity. A study on dihydronaphthalene derivatives revealed that compounds featuring electron-withdrawing groups, such as nitro or sulfamoyl groups, exhibited moderate to significant antifungal effects, whereas those with electron-donating groups showed no such activity. nih.gov This suggests that the nitro group in this compound is critical for its potential antifungal action. Further studies on tetralone esters and other derivatives have also reported significant activity against fungal pathogens like Aspergillus niger and Penicillium expansum. nih.govresearchgate.net The mechanism for some antifungal tetralones is proposed to involve the disruption of the fungal cell membrane's integrity.

Antifungal Activity of Tetralone Derivatives

Compound/Derivative ClassFungal Strains TestedKey FindingsReference
4,8-dihydroxy-1-tetraloneAlternaria alternata, Candida albicans, Fusarium oxysporum, et al.Exhibited antifungal activity against several fungal species. materialsciencejournal.org
Dihydronaphthalene DerivativesNot specifiedDerivatives with nitro groups showed moderate to significant antifungal effects. nih.gov
Tetralone EstersAspergillus niger, Aspergillus flavus, Penicillium expansumSome ester derivatives showed significant antifungal activity. researchgate.net
Substituted α-TetralonesAspergillus niger, Candida albicansFungicidal effects observed, with activity depending on the nature of chemical substituents. nih.gov

Other Potential Biological Activities (e.g., Anti-neuroinflammatory)

The tetralone framework is a versatile scaffold for developing agents that target a variety of biological processes, including inflammation. researchgate.net Neuroinflammation, in particular, is a critical factor in the progression of many neurodegenerative diseases, making it an important target for therapeutic intervention. nih.govmdpi.com Research on various compounds has shown that inhibiting inflammatory mediators in microglia—the primary immune cells of the central nervous system—is a viable strategy. frontiersin.orgd-nb.info

While direct evidence for the anti-neuroinflammatory activity of this compound is not yet established, the general anti-inflammatory properties of tetralone derivatives suggest it may be a promising area of investigation. Studies on other molecular classes have identified key targets in neuroinflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like TNF-α and IL-6. nih.govmdpi.com The evaluation of tetralone derivatives against these markers could elucidate their potential in mitigating neuroinflammatory processes. For example, some tetralones have been shown to modulate inflammatory responses by inhibiting macrophage activation and reducing the production of pro-inflammatory cytokines. Given that the tetralone scaffold is used to create compounds targeting the central nervous system, exploring the anti-neuroinflammatory potential of its nitro derivatives is a logical next step. google.comresearchgate.net

Mechanistic Investigations of Biological Action

The biological effects of this compound and its derivatives are predicated on their interaction with specific molecular targets, which in turn modulates cellular pathways.

The tetralone scaffold has been identified as a key structural element for the inhibition of several important enzymes. Derivatives of 1-tetralone (B52770) and 1-indanone (B140024) that feature a nitrocatechol moiety have been investigated as potent inhibitors of catechol O-methyltransferase (COMT) and monoamine oxidase (MAO), particularly the MAO-B isoform. nih.gov These enzymes are critical targets in the treatment of Parkinson's disease. nih.gov The tetralone structure has also been used to develop inhibitors for other enzymes, such as firefly luciferase. nih.gov

In the context of nitro-aromatic compounds, research has shown that they can act as inhibitors for enzymes like glutathione (B108866) S-transferases (GSTs). nih.gov For example, derivatives of 7-nitro-2,1,3-benzoxadiazole have been shown to act as suicide inhibitors of GSTs, binding to the enzyme's active site. nih.gov

Beyond enzymes, the tetralone skeleton is a foundational structure for ligands that interact with G-protein coupled receptors (GPCRs). Notably, 7-nitro-1-tetralone (B1293709) serves as a key intermediate in the synthesis of potent agonists for the orexin (B13118510) 2 receptor (OX2R), a target for sleep-wake cycle regulation. chemrxiv.org Furthermore, tetralone-based amines have been developed as inhibitors of monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft. google.comgoogle.com

Molecular Targets of Tetralone and Nitro-Aromatic Derivatives

Target ClassSpecific TargetCompound ClassEffectReference
EnzymeCatechol O-methyltransferase (COMT)Nitrocatechol-substituted 1-tetralonesInhibition nih.gov
EnzymeMonoamine Oxidase (MAO-B)1-Tetralone derivativesInhibition nih.gov
EnzymeGlutathione S-transferase (GST)7-nitro-2,1,3-benzoxadiazole derivativesSuicide Inhibition nih.gov
EnzymeFirefly Luciferase2-Benzylidene-tetralone derivativesInhibition nih.gov
ReceptorOrexin 2 Receptor (OX2R)Derivatives synthesized from 7-nitro-1-tetraloneAgonism chemrxiv.org
TransporterMonoamine TransportersTetralone-based aminesReuptake Inhibition google.com

The interaction of tetralone derivatives with their molecular targets leads to the modulation of key biological pathways. By inhibiting enzymes like COMT and MAO, these compounds can alter the metabolic pathways of catecholamines, increasing the bioavailability of neurotransmitters like dopamine (B1211576). nih.gov Similarly, by blocking monoamine transporters, tetralone-based drugs can increase the concentration of neurotransmitters such as dopamine and norepinephrine (B1679862) in the synapse, directly modulating the signaling pathways responsible for mood and attention. google.com

In the context of inflammation, the modulation of pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway is a known mechanism for anti-inflammatory effects. frontiersin.org Inhibition of this pathway can lead to a downstream reduction in the production of pro-inflammatory mediators. frontiersin.org Another relevant mechanism is the activation of the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress and ameliorate inflammatory responses. frontiersin.org While these specific pathways have not been directly studied for this compound, they represent plausible mechanisms of action for any potential anti-neuroinflammatory activity, given the established roles of the tetralone scaffold in modulating enzyme and receptor functions that influence these cellular systems. researchgate.net

Conclusion and Future Research Directions

Summary of Key Research Findings

Research on 7-nitro-2-tetralone has established it as a valuable synthetic intermediate. Its synthesis, primarily through the nitration of 2-tetralone (B1666913), and its chemical reactivity, centered around the ketone and nitro functional groups, are well-understood. The compound serves as a crucial building block in the preparation of a variety of organic molecules, particularly those with potential pharmacological applications. The ability to transform the nitro group into an amino group and the reactivity of the ketone function provide pathways to a diverse range of derivatives.

Challenges and Opportunities in this compound Research

A significant challenge in the synthesis of nitro-tetralones is often the low yield and the formation of isomeric mixtures during direct nitration. materialsciencejournal.org Developing more selective and efficient nitration procedures, potentially utilizing greener chemical approaches, presents a key opportunity. vulcanchem.com Furthermore, while the general reactivity is known, exploring novel and stereoselective transformations of the tetralone core could unlock new synthetic possibilities. vulcanchem.com

Emerging Trends and Prospective Applications

The tetralone scaffold continues to be a focus in medicinal chemistry for the development of new therapeutic agents. researchgate.net An emerging trend is the use of tetralone derivatives in the development of inhibitors for specific biological targets, such as enzymes implicated in diseases like cancer. nih.gov For example, tetralone derivatives have been investigated as inhibitors of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for metabolic disorders. nih.gov The unique electronic properties of nitro-aromatic compounds also suggest potential applications in material science. vulcanchem.com

Design of Novel this compound Derivatives for Specific Research Endeavors

The design of novel this compound derivatives holds considerable promise for targeted research. By strategically modifying the core structure, new compounds with enhanced biological activities can be developed. For instance, the synthesis of spirocyclic derivatives, where the C3 position of the tetralone is part of another ring system, could lead to novel structures with interesting pharmacological profiles. rsc.org The synthesis of derivatives with different substituents on the aromatic ring, in addition to the nitro group, could be explored to study structure-activity relationships (SAR) for various biological targets. This could involve the synthesis of libraries of compounds for high-throughput screening against different diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitro-2-tetralone
Reactant of Route 2
7-Nitro-2-tetralone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.